N-(thiolan-2-ylmethyl)benzamide
Description
N-(Thiolan-2-ylmethyl)benzamide is a benzamide derivative featuring a thiolane (tetrahydrothiophene) ring linked via a methylene group to the benzamide scaffold. The thiolane moiety, a five-membered saturated sulfur-containing heterocycle, distinguishes it from aromatic sulfur-containing analogs like thiazole-based benzamides. The saturated thiolane ring may confer unique physicochemical properties, such as enhanced solubility or metabolic stability, compared to aromatic systems.
Properties
IUPAC Name |
N-(thiolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-3,5-6,11H,4,7-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQUMPWQPAYSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiolan-2-ylmethyl)benzamide typically involves the reaction of benzoyl chloride with thiolan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(thiolan-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide structure can be reduced to form amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(thiolan-2-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(thiolan-2-ylmethyl)benzamide involves its binding to specific proteins and inhibiting their activity. This compound has been shown to bind to proteins such as histone deacetylases and heat shock protein 90, which are involved in various cellular processes. The inhibition of these proteins can lead to alterations in cell cycle progression, apoptosis, and gene expression.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural differences between N-(thiolan-2-ylmethyl)benzamide and related compounds lie in the heterocyclic ring system and substituents:
Key Observations :
- Thiolane vs.
- Substituent Effects : Long alkyl chains (e.g., pentadecyl in ) enhance cell permeability and enzyme interaction, while electron-withdrawing groups (e.g., nitro, chloro) in thiazole benzamides improve antimicrobial potency .
Key Observations :
- Antimicrobial Activity : Thiazole-linked benzamides (e.g., 4-Chloro-N-(4-phenylthiazol-2-yl)benzamide) exhibit strong activity due to halogen substituents enhancing target interaction .
- Enzyme Modulation : Linear-chain benzamides () show dual HAT activation/inhibition, suggesting substituent-dependent effects. Thiolane derivatives may lack this versatility due to steric constraints .
- Antioxidant Potential: Thiadiazole-based analogs () outperform thiazole derivatives in radical scavenging, likely due to enhanced electron delocalization .
Key Observations :
- Synthetic Complexity : Thiolane derivatives may require specialized coupling agents for the methylene linker, whereas thiazole benzamides are synthesized via straightforward acylation .
- Solubility : Thiolane’s saturated ring could improve aqueous solubility compared to aromatic thiazole analogs, which often require surfactants (e.g., Pluronic F-127) for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
